

Unveiling the PG106 Plasmid: A Technical Guide for Molecular Biologists

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For Immediate Release

A comprehensive technical guide detailing the molecular characteristics and experimental protocols for the **PG106** plasmid is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the **PG106** plasmid, a pivotal tool in the genetic manipulation of Bacteroides and Porphyromonas species.

The **PG106** plasmid is an Escherichia coli-Bacteroides shuttle vector, a versatile tool for molecular cloning and gene expression studies in these important anaerobic bacteria. This guide summarizes its key quantitative data, provides detailed experimental methodologies, and visualizes the essential workflow for its application.

Quantitative Data Summary

The following table outlines the key molecular characteristics of the **PG106** plasmid.



Property	Value	Reference
Plasmid Size	9,278 bp	[1]
Vector Backbone	pUC19 and pYH420	[2][3]
Vector Type	Bacterial Expression; Shuttle vector	[2][3]
Selectable Markers	Ampicillin, Kanamycin, Erythromycin, Clindamycin	[2][3]
Copy Number	Low Copy	[2]

Experimental Protocols

Detailed methodologies for the construction and application of the **PG106** plasmid are crucial for its effective utilization. The following protocols are based on the original research that characterized this vector.

Construction of the pG106 Shuttle Vector

The **pG106** shuttle vector was engineered by combining elements from the E. coli plasmid pUC19 and the Prevotella asaccharolytica plasmid pYH420.[2][4] This construction resulted in a vector containing a multiple cloning site (MCS) within the lacZ gene, facilitating blue-white screening for successful ligation of DNA inserts.[2][4]

Bacterial Strains and Growth Conditions

- Escherichia colistrains (e.g., DH5α, NEB Stable): Cultured at 37°C in Luria-Bertani (LB) medium.[2] For selection of transformants, the appropriate antibiotics are added to the medium (e.g., Kanamycin at 50 µg/mL).[2]
- Bacteroides thetaiotaomicron(strain VPI-5482) andPorphyromonas gingivalis(strain W83):
 Grown and maintained under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) in an anaerobic chamber.[4]

Plasmid Transformation via Electroporation



The **pG106** and its derivatives can be introduced into E. coli, P. gingivalis, and B. thetaiotaomicron through electroporation.[2][4] This method allows for the efficient transfer of the plasmid into these bacterial hosts for subsequent molecular studies.[2][4]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for utilizing the **PG106** shuttle vector, from cloning in E. coli to its application in Bacteroides.



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PG106 shuttle vector experimental workflow.

This technical guide provides a foundational understanding of the **PG106** plasmid, empowering researchers to leverage this valuable tool for advancing their studies in the microbiology of the human gut and oral cavity. The provided data and protocols are essential for the successful application of this vector in genetic manipulation and functional genomics.

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